molecular formula C17H27NO9 B608845 Mal-PEG5-acid CAS No. 1286755-26-7

Mal-PEG5-acid

Cat. No. B608845
M. Wt: 389.4
InChI Key: HFYDLVZXYONWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-PEG5-acid is a PEG derivative containing a maleimide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Synthesis Analysis

Mal-PEG5-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular formula of Mal-PEG5-acid is C17H27NO9 . Its InChI code is 1S/C17H27NO9/c19-15-1-2-16(20)18(15)4-6-24-8-10-26-12-14-27-13-11-25-9-7-23-5-3-17(21)22/h1-2H,3-14H2,(H,21,22) .


Chemical Reactions Analysis

The maleimide group in Mal-PEG5-acid will react with a thiol group to form a covalent bond . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Physical And Chemical Properties Analysis

Mal-PEG5-acid has a molecular weight of 389.4 g/mol . It is a liquid at room temperature and should be stored at -20°C .

Scientific Research Applications

Enhancing the Circulation Half-Life of Biopharmaceuticals

Mal-PEG5-acid is utilized in the N-terminal modification of biopharmaceuticals to enhance their circulation half-life. For instance, Mal-PEG5-acid was employed in the site-specific PEGylation of Thymosin alpha 1 (Tα1), an immune-modulating agent. The modified Tα1 (Mal-Tα1) demonstrated significantly increased immunoactivity and a longer circulation half-life compared to its counterparts, showcasing the potential of Mal-PEG5-acid in enhancing the efficacy and longevity of biopharmaceuticals (Peng et al., 2019).

Quantitative Analysis in Thiol PEGylation Reaction Mixtures

In the realm of drug delivery studies, Mal-PEG5-acid derivatives like methoxy(polyethylene glycol)-maleimide (mPEG-mal) are pivotal for the thiol PEGylation of protein molecules. However, their quantitative analysis is challenging due to degradation in aqueous media. A novel spectrophotometric method was developed to quantify free and protein-bound mPEG-mal in thiol PEGylation reaction mixtures, addressing the analytical challenges and contributing significantly to the field of drug delivery (Nanda et al., 2016).

Understanding Degradation Mechanisms

The study of Mal-PEG5-acid's degradation mechanisms is vital for accurate characterization and stability analysis of PEGylated proteins. For example, the loss of intact PEG chains during routine SDS-PAGE analysis of PEG-maleimide-modified proteins was observed, indicating a thiol-independent thioether cleavage. This finding sheds light on another potential degradation route for maleimide-thiol conjugates, emphasizing the need for comprehensive understanding and accurate characterization techniques (Zhang et al., 2015).

Drug Delivery and Targeted Therapy

Mal-PEG5-acid is instrumental in the development of targeted drug delivery systems. For instance, multifunctional dendrimer-based carrier systems modified with Mal-PEG5-acid were used for targeted therapy of liver cancer cells. The modification enhanced the targeting and therapeutic efficacy, showcasing the crucial role of Mal-PEG5-acid in the development of effective cancer therapies (Fu et al., 2014).

Programmable Material Degradation

Mal-PEG5-acid derivatives are utilized in designing programmable materials for biomedical applications. For example, a study employed PEG-NB-Mal, a derivative of Mal-PEG5-acid, to create functional hydrogels with programmable degradation properties. These hydrogels have potential applications in controlled drug release and the design of smart materials (Wei et al., 2021).

Safety And Hazards

Mal-PEG5-acid is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Mal-PEG5-acid is a promising compound in the field of drug delivery . Its ability to form covalent bonds with biomolecules makes it a useful tool in the synthesis of PROTACs , which are a new class of drugs that have shown promise in the treatment of various diseases.

properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO9/c19-15-1-2-16(20)18(15)4-6-24-8-10-26-12-14-27-13-11-25-9-7-23-5-3-17(21)22/h1-2H,3-14H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYDLVZXYONWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-PEG5-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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